

An In-Depth Technical Guide to Cyclopropylphenylmethane

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Compound of Interest

Compound Name: Cyclopropylphenylmethane

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Foreword

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can profoundly influence the pharmacological profile of a molecule, often leading to improvements in potency, metabolic stability, and target selectivity. This guide focuses on a key exemplar of this class: **cyclopropylphenylmethane** (also known as benzylcyclopropane). Herein, we provide a comprehensive technical overview of its synthesis, chemical properties, and applications, with a particular emphasis on its role in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and pharmaceutical innovation.

Chemical Identity and Properties

CAS Number: 1667-00-1[1]

Synonyms:

- (Cyclopropylmethyl)benzene
- Benzylcyclopropane
- Benzene, (cyclopropylmethyl)-

- α -cyclopropyltoluene

Molecular Formula: $C_{10}H_{12}$ ^[1]

Molecular Weight: 132.20 g/mol

Physicochemical Properties

Property	Value	Reference
Appearance	Clear colorless liquid	[Acros Organics MSDS]
Boiling Point	189.7 °C at 760 mmHg	
Melting Point	4.8 °C	
Density	1.005 g/cm ³	
Flash Point	59.1 °C	
Refractive Index	1.5131-1.5151	

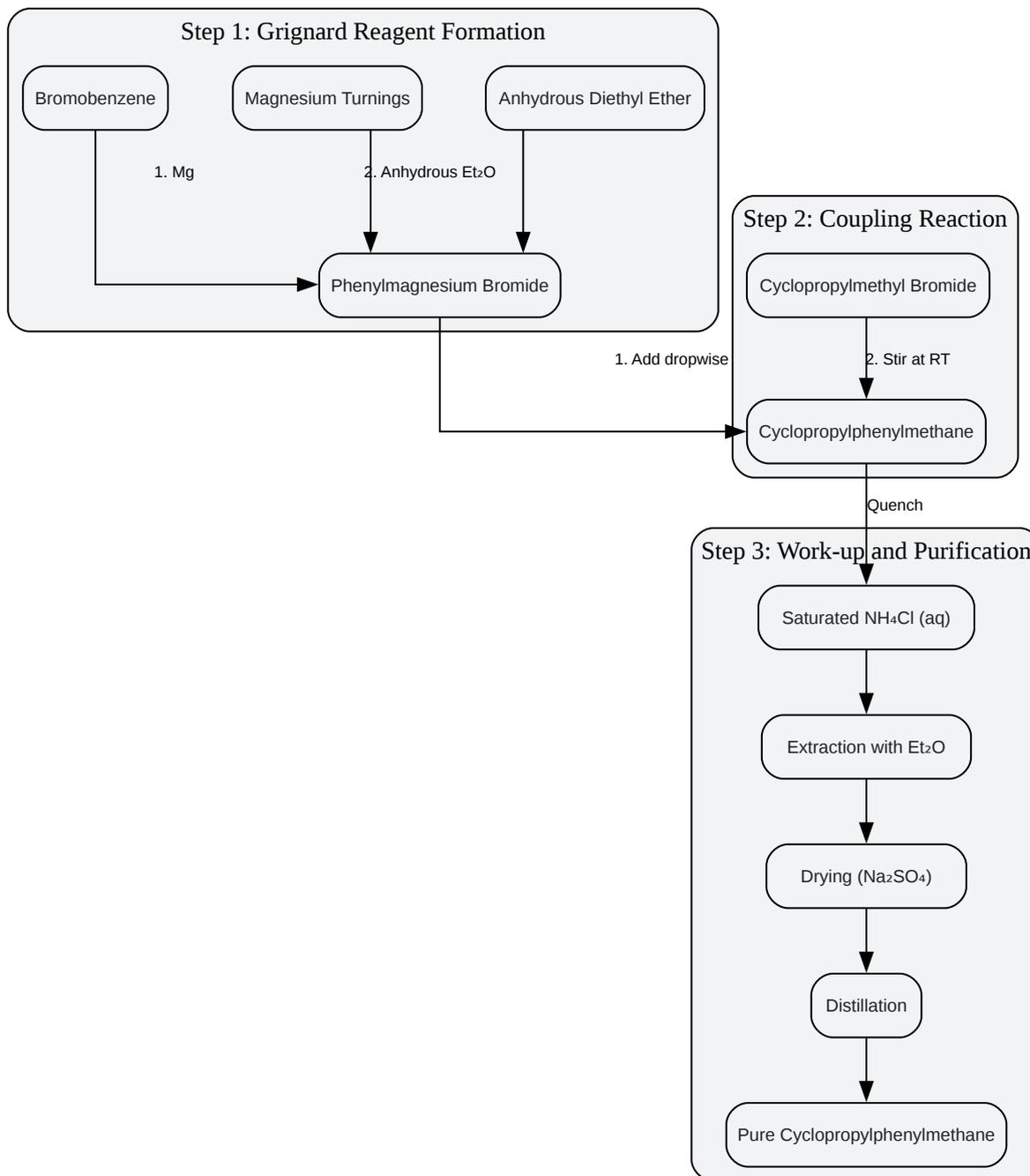
Synthesis of Cyclopropylphenylmethane

The synthesis of **cyclopropylphenylmethane** can be achieved through several established routes in organic chemistry. A common and effective method involves the Grignard reaction, a versatile tool for carbon-carbon bond formation.

Grignard Reaction Protocol

This protocol outlines the synthesis of **cyclopropylphenylmethane** via the reaction of a phenyl Grignard reagent with a cyclopropylmethyl halide.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **cyclopropylphenylmethane** via Grignard reaction.

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with gentle heating. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
- **Coupling Reaction:** The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
- **Work-up and Purification:** The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford **cyclopropylphenylmethane** as a clear, colorless liquid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **cyclopropylphenylmethane** is readily accomplished using ^1H and ^{13}C NMR spectroscopy. The cyclopropyl group exhibits characteristic upfield chemical shifts due to the magnetic anisotropy of the three-membered ring.

- ^1H NMR: The proton spectrum will show characteristic multiplets for the aromatic protons in the downfield region (typically δ 7.1-7.3 ppm). The benzylic protons will appear as a doublet, and the cyclopropyl protons will be observed in the upfield region (typically δ 0.2-1.0 ppm) as complex multiplets.

- ^{13}C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The cyclopropyl carbons will resonate at significantly upfield chemical shifts.

Mass Spectrometry

The electron ionization mass spectrum of **cyclopropylphenylmethane** is available through the NIST WebBook. The mass spectrum can be used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropylphenylmethane** will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic C-H stretching of the cyclopropyl and methylene groups.

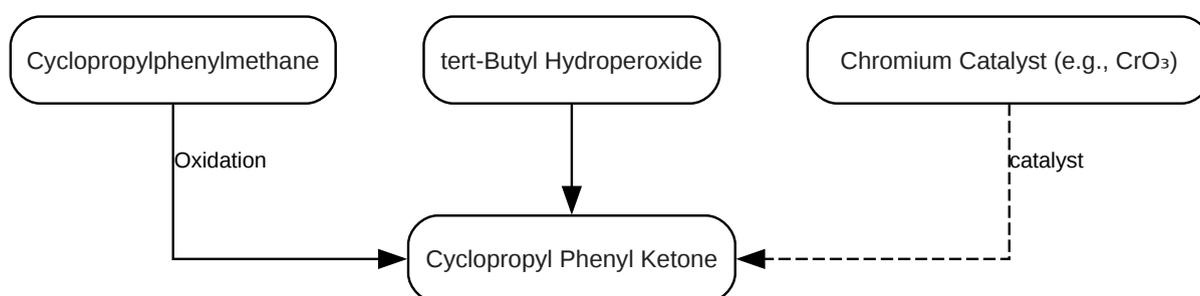
Chemical Reactivity

The chemical reactivity of **cyclopropylphenylmethane** is influenced by the presence of the phenyl ring, the methylene bridge, and the strained cyclopropyl group.

Oxidation

The benzylic position of **cyclopropylphenylmethane** is susceptible to oxidation. For instance, chromium-catalyzed oxidation with tert-butyl hydroperoxide can efficiently convert benzylcyclopropane to cyclopropyl phenyl ketone.^[2] This reaction provides a useful method for the synthesis of valuable ketone intermediates.

Diagram of the Oxidation Reaction:



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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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